1-Acetoxypropan-2-yl 2-acetoxyoctadecanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetoxypropan-2-yl 2-acetoxyoctadecanoate typically involves the esterification of octadecanoic acid with 1-acetoxypropan-2-ol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product . The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield . The use of automated reactors and advanced purification systems ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Acetoxypropan-2-yl 2-acetoxyoctadecanoate undergoes various chemical reactions, including:
Transesterification: The compound can undergo transesterification reactions with other alcohols to form different esters.
Oxidation: Oxidative cleavage of the ester bonds can produce smaller carboxylic acids and alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Octadecanoic acid and 1-acetoxypropan-2-ol.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Smaller carboxylic acids and alcohols.
Scientific Research Applications
1-Acetoxypropan-2-yl 2-acetoxyoctadecanoate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Acetoxypropan-2-yl 2-acetoxyoctadecanoate involves its interaction with various molecular targets and pathways. As an ester, it can be hydrolyzed by esterases to release octadecanoic acid and 1-acetoxypropan-2-ol . These products can then participate in metabolic pathways related to lipid metabolism and energy production .
Comparison with Similar Compounds
Similar Compounds
1-Acetoxypropan-2-yl octadecanoate: Similar structure but lacks the second acetoxy group.
Propan-2-yl 2-acetoxyoctadecanoate: Similar structure but lacks the acetoxy group on the propan-2-yl moiety.
Uniqueness
1-Acetoxypropan-2-yl 2-acetoxyoctadecanoate is unique due to the presence of two acetoxy groups, which can influence its reactivity and interactions with biological systems .
Properties
IUPAC Name |
1-acetyloxypropan-2-yl 2-acetyloxyoctadecanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H46O6/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(31-23(4)27)25(28)30-21(2)20-29-22(3)26/h21,24H,5-20H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHKEPWHPQLJIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)OC(C)COC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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